Antiproliferative Potency: Derivative 13d vs Parent Compound
The N-substituted derivative 13d, synthesized from 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, exhibits nanomolar antiproliferative activity across multiple cancer cell lines [1]. This is a direct functional contrast to the parent compound, which shows no inhibitory activity against xanthine oxidase at 50 μg/mL . This demonstrates that the 2-oxo-tetrahydroquinoxaline-6-carboxylic acid scaffold serves as an essential, but inactive, precursor whose biological activity is unlocked through specific N-substitution. Researchers cannot substitute the parent acid for the active derivative and expect any activity; conversely, using a different quinoxaline carboxylic acid scaffold would not guarantee comparable potency from analogous N-substitution.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivative 13d: IC50 = 0.126 μM (HeLa), 0.071 μM (SMMC-7721), 0.164 μM (K562) |
| Comparator Or Baseline | Parent compound (2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid): No activity against xanthine oxidase at 50 μg/mL |
| Quantified Difference | Derivative achieves nanomolar potency; parent compound inactive at >260 μM equivalent concentration in a different assay |
| Conditions | MTT assay after 72h incubation for cancer cell lines; xanthine oxidase inhibition assay for parent compound |
Why This Matters
Procurement decisions must distinguish between the inactive parent scaffold and its potent N-substituted derivatives; the parent compound's value lies exclusively in its utility as a synthetic building block, not as a direct bioactive agent.
- [1] Li, Y. et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. View Source
